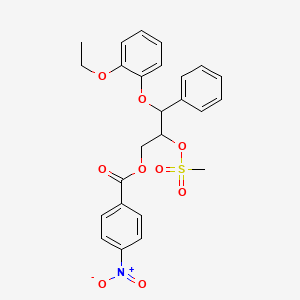
Lycopodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lycopodium is a genus of the family Pteridophytes, widely distributed in temperate and tropical climates, as well as tropical mountains. The genus contains about 40-50 species characterized by low, evergreen, coarsely moss-like plants with club-shaped strobili at the tips of moss-like branches . This compound species have been used in traditional medicine to treat various ailments, particularly those related to the central nervous system and inflammation . The genus is known for its secondary metabolites, including this compound alkaloids and serratene triterpenoids, which possess neuroprotective, anti-tumor, anti-inflammatory, anti-microbial, and antiviral properties .
Mechanism of Action
Target of Action
Lycopodium, a genus of the family Pteridophytes, has been used in traditional medicinal systems to treat various diseases, primarily those related to the central nervous system and inflammation . The primary targets of this compound are believed to be associated with these systems. Notably, rigorous pharmacological and clinical studies have demonstrated its special efficacy in the treatment of Alzheimer’s disease (AD) .
Mode of Action
this compound interacts with its targets primarily through its secondary metabolites, which include this compound alkaloids and serratene triterpenoids . These bioactive ingredients have been shown to possess neuroprotective, anti-tumor, anti-inflammatory, anti-microbial, and antiviral effects . For instance, huperzine A, a this compound alkaloid originally isolated from L. serratum, has been licensed in China as a drug for the treatment of AD .
Biochemical Pathways
The this compound alkaloids are piperidine derivatives, biogenetically derived from lysine . Key enzymes involved in the biosynthesis of these alkaloids include a type III polyketide synthase, which catalyzes a crucial imine-polyketide condensation, and Fe (II)/2-oxoglutarane-dependent dioxygenase (2OGD) enzymes that catalyze pyridine ring-forming desaturation, pyridine ring cleavage, and redox-neutral isomerization .
Pharmacokinetics
Pharmacokinetic studies of this compound alkaloids in rats have shown that these compounds are rapidly absorbed into the blood (Tmax, 0.79–1.58 h), and then also eliminated rapidly (t1/2, 1.27–2.24 h) . This suggests that this compound alkaloids have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are diverse, reflecting the wide range of its bioactive ingredients. For example, it has been found that this compound extract can stop HeLa cell proliferation by activating caspase-3 and inducing apoptosis . This suggests that this compound may have potential anti-cancer effects.
Action Environment
this compound species are widely distributed in temperate and tropical climates and tropical mountains . The plants thrive in a variety of environments, including high altitude, the highlands, and grassy places . The environmental factors in these habitats could influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Lycopodium species are rich in secondary metabolites, with a total of 508 secondary metabolites reported from the 46 species belonging to the genus this compound . Among these metabolites, this compound alkaloids and serratene triterpenoids represent two major classes of bioactive ingredients . These compounds interact with various enzymes, proteins, and other biomolecules, contributing to the biochemical reactions in which this compound is involved .
Cellular Effects
This compound extracts have been proven to possess neuroprotective, anti-tumor, anti-inflammatory, anti-microbial, and antiviral effects . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, huperzine A, a this compound alkaloid originally isolated from L. serratum, was licensed in China as a drug for the treatment of Alzheimer’s disease .
Temporal Effects in Laboratory Settings
The effects of this compound on cellular function have been observed over time in both in vitro and in vivo studies . These studies have provided information on the product’s stability, degradation, and long-term effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, studies have shown that certain dosages of this compound extracts can have neuroprotective effects, while higher doses may lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . These interactions can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound compounds are transported and distributed within cells and tissues . This distribution can be influenced by transporters or binding proteins that the compounds interact with .
Subcellular Localization
The subcellular localization of this compound compounds can affect their activity or function . For example, certain compounds may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lycopodium alkaloids, such as huperzine A, are isolated through a series of extraction and purification steps. The process typically involves the alcoholic extraction of plant material followed by column chromatographic separation using suitable combinations of stationary and mobile phases . The total synthesis of this compound alkaloids involves complex multi-step reactions, often starting from simple precursors like lysine .
Industrial Production Methods: Industrial production of this compound alkaloids, particularly huperzine A, involves large-scale extraction from this compound serratum. The process includes harvesting the plant, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Lycopodium alkaloids undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various derivatives of this compound alkaloids, which can exhibit different biological activities .
Scientific Research Applications
Lycopodium alkaloids have a wide range of scientific research applications:
Comparison with Similar Compounds
Lycopodium alkaloids are compared with other similar compounds based on their structure and biological activities:
Similar Compounds: Lycopodane-type, fawcettimine-type, and miscellaneous-type alkaloids.
Uniqueness: this compound alkaloids are unique due to their complex polycyclic skeletons and diverse biological activities.
Properties
CAS No. |
8023-70-9 |
|---|---|
Molecular Formula |
C58H63N3O9 |
Molecular Weight |
946.1 g/mol |
IUPAC Name |
26,35-dihydroxy-17-[2-[4-hydroxy-3-(2-hydroxyethoxy)phenyl]ethyl]-36-methoxy-3'-(1H-pyrrolo[3,2-b]pyrrol-4-ylmethyl)spiro[16-oxa-3-azaheptacyclo[19.11.6.02,10.04,9.022,31.023,28.033,38]octatriaconta-1(32),2(10),4,6,8,33,35,37-octaen-12-yne-29,1'-cyclopentane]-15,19-dione |
InChI |
InChI=1S/C58H63N3O9/c1-68-53-30-44-43(29-52(53)66)46-25-36-32-58(19-16-35(31-58)33-61-21-18-49-50(61)17-20-59-49)47-28-37(63)12-14-42(47)56(36)45(44)27-38(64)26-39(13-10-34-11-15-51(65)54(24-34)69-23-22-62)70-55(67)9-5-3-7-41-40-6-2-4-8-48(40)60-57(41)46/h2,4,6,8,11,15,17-18,20-21,24-25,29-30,35-37,39,42,45,47,56,59-60,62-63,65-66H,7,9-10,12-14,16,19,22-23,26-28,31-33H2,1H3 |
InChI Key |
GDOJDJJOSBIYKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C3=CC4CC5(CCC(C5)CN6C=CC7=C6C=CN7)C8CC(CCC8C4C(C2=C1)CC(=O)CC(OC(=O)CC#CCC9=C3NC1=CC=CC=C91)CCC1=CC(=C(C=C1)O)OCCO)O)O |
physical_description |
A fine yellow powder; [Merck Index] The powder dispersed in air will ignite as a spectacular fireball (like grain elevator explosions). See http://www.angelo.edu/faculty/kboudrea/demos/lycopodium/lycopodium.htm. |
Synonyms |
CLUB MOSS SPORES; LYCOPODIUM; LYCOPODIUM POWDER; LycopodiumLLLlycopodium; lycopodium oil; Lycopodium from Lycopodium clavatum; Spores of lycopodium clavatum |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



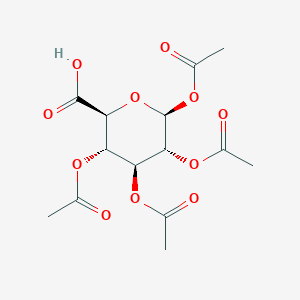
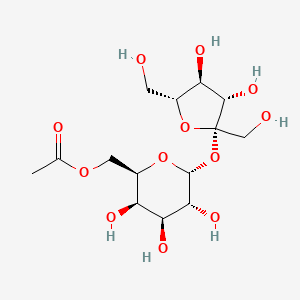
![Hellebrigeninmonoacetat [German]](/img/structure/B1140248.png)

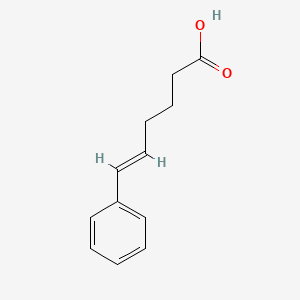
![Dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B1140256.png)
![[(2S,3R,4R,5S,6S)-4,5-Dibenzoyloxy-2-methyl-6-[(2R,3R,4S,5S,6R)-2,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl] benzoate](/img/structure/B1140257.png)
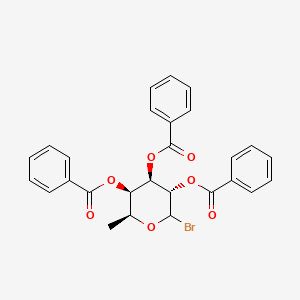

![(3S,3'aS,6'S,6aS,9R,11bR)-4'-(2-aminoethyl)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol](/img/structure/B1140262.png)
